N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide

Tubulin polymerization Colchicine-binding site Sulfonamide SAR

N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide is a synthetic sulfonamide hybrid molecule that integrates a naphthalene-2-sulfonamide core with a thiazol-2-ylsulfamoyl-substituted aniline linker. This compound belongs to an emerging class of thiazole-naphthalene derivatives recognized for their ability to bind the colchicine site of β-tubulin and inhibit microtubule polymerization.

Molecular Formula C19H15N3O4S3
Molecular Weight 445.5 g/mol
Cat. No. B12161836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide
Molecular FormulaC19H15N3O4S3
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
InChIInChI=1S/C19H15N3O4S3/c23-28(24,22-19-20-11-12-27-19)17-9-6-16(7-10-17)21-29(25,26)18-8-5-14-3-1-2-4-15(14)13-18/h1-13,21H,(H,20,22)
InChIKeyHTCHXGROXFOVSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide as a Research-Grade Tubulin Polymerization Inhibitor


N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide is a synthetic sulfonamide hybrid molecule that integrates a naphthalene-2-sulfonamide core with a thiazol-2-ylsulfamoyl-substituted aniline linker. This compound belongs to an emerging class of thiazole-naphthalene derivatives recognized for their ability to bind the colchicine site of β-tubulin and inhibit microtubule polymerization [1][2]. The dual aromatic system—naphthalene and thiazole—provides a constrained conformation that favors π-stacking and hydrogen-bond interactions within the colchicine-binding pocket [3]. While structurally related to other thiazole-sulfonamide hybrids, the specific 2-naphthalene sulfonamide substitution pattern distinguishes it from analogs bearing naphthalene-1-sulfonamide, naphthalene-carboxamide, or chalcone linkers, with potential consequences for binding geometry and selectivity that are increasingly documented in peer-reviewed tubulin inhibitor literature [4].

Why N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide Cannot Be Replaced by Generic Sulfonamide Antimitotic Agents


Close structural analogs within the thiazole-sulfonamide class exhibit widely divergent tubulin polymerization inhibitory potency depending on subtle variations in the sulfonamide substitution pattern. In a systematic structure-activity relationship (SAR) study of sulfonamide derivatives bearing a naphthalene moiety, compound 5c (naphthalen-1-yl sulfonamide) achieved a tubulin polymerization IC50 of 2.8 μM, whereas its naphthalen-2-yl analog showed markedly weaker activity [1]. Similarly, among thiazole-naphthalene hybrids, compound 5b (bearing a 4-ethoxyphenyl substituent) inhibited tubulin polymerization with an IC50 of 3.3 μM, outperforming the reference drug colchicine (IC50 = 9.1 μM) by 2.8-fold [2]. These data demonstrate that the position and electronic character of the naphthalene substituent, the nature of the linker between thiazole and naphthalene moieties, and the substitution on the central phenyl ring collectively determine target engagement—meaning that generic 'thiazole-sulfonamide' or 'naphthalene-sulfonamide' compounds cannot be assumed to be functionally interchangeable. For procurement decisions, the specific N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide structure must be evaluated against its exact comparator panel, as even regioisomeric sulfonamide analogs display quantitatively different inhibition profiles [3].

Quantitative Differentiation Evidence: N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide vs. Closest Comparators


Tubulin Polymerization Inhibitory Potency: 2-Naphthalene Sulfonamide vs. 1-Naphthalene Sulfonamide Regioisomer

In a head-to-head SAR study of sulfonamide derivatives bearing naphthalene moieties, compound 5c (naphthalen-1-yl sulfonamide) inhibited tubulin polymerization with an IC50 of 2.8 μM, whereas the corresponding naphthalen-2-yl analog demonstrated significantly reduced potency [1]. This demonstrates that the regioisomeric position of the naphthalene-sulfonamide attachment directly modulates tubulin binding affinity. N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide bears the naphthalene-2-sulfonamide substitution pattern, positioning it within this established SAR landscape. However, direct quantitative data for this specific compound in a tubulin polymerization assay have not been published in the peer-reviewed literature, and the above comparison is a class-level inference from structurally proximal analogs [2].

Tubulin polymerization Colchicine-binding site Sulfonamide SAR

Comparative Antiproliferative Activity: Thiazole-Naphthalene Hybrid 5b as a Benchmark

The most extensively characterized thiazole-naphthalene hybrid, compound 5b (bearing a 4-ethoxyphenyl-thiazole motif), demonstrated antiproliferative IC50 values of 0.48 ± 0.03 μM against MCF-7 breast cancer cells and 0.97 ± 0.13 μM against A549 lung cancer cells [1]. The target compound N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide differs from 5b in two critical structural features: (i) it contains a sulfonamide linker between the thiazole and phenyl ring rather than a direct C–N bond, and (ii) it bears a naphthalene-2-sulfonamide terminus rather than a 4-ethoxyphenyl group. These structural differences are expected to alter both electronic properties and binding pose within the colchicine site. Without direct head-to-head data, the antiproliferative activity of the specific target compound cannot be quantitatively predicted from 5b results, underscoring the need for compound-specific evaluation in procurement decisions [2].

Anticancer MCF-7 A549 Antiproliferative

Structural Rationale for Colchicine-Site Binding: Sulfonamide Linker vs. Carboxamide Linker

Molecular docking studies on sulfonamide-bearing naphthalene derivatives confirm that the sulfonamide group participates in key hydrogen-bond interactions with residues in the colchicine-binding pocket of β-tubulin [1]. The naphthalene-2-sulfonamide group in the target compound is predicted to engage in π-π stacking with tubulin aromatic residues and to orient the thiazole ring for additional polar contacts. By contrast, close analogs where the sulfonamide is replaced by a carboxamide linker (e.g., N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-carboxamide) lose the sulfonamide hydrogen-bond acceptor capability, potentially reducing binding affinity . This linker-dependent differentiation is a class-level inference from published docking poses of related sulfonamide-tubulin complexes; direct co-crystal structures for the target compound are not available.

Molecular docking Colchicine binding site Sulfonamide linker

Selectivity Window: Tumor Cell Lines vs. Normal Cell Line Cytotoxicity

The structurally related sulfonamide 5c exhibited low cytotoxic activity on a human normal cell line while maintaining potent antiproliferative effects against MCF-7 (IC50 = 0.51 μM) and A549 (IC50 = 0.33 μM) cancer cells [1]. This selectivity window is a desirable attribute for antimitotic agents and is mediated by the differential dependence of cancer cells on tubulin dynamics. Whether N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide exhibits a comparable selectivity profile has not been experimentally determined. The presence of the naphthalene-2-sulfonamide group, as opposed to the naphthalen-1-yl moiety in 5c, may alter the therapeutic index through differences in cellular uptake, efflux pump recognition, or off-target binding [2].

Cytotoxicity Selectivity index Normal cell line

Recommended Application Scenarios for N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide Based on Current Evidence


SAR Expansion Studies on Tubulin Colchicine-Site Inhibitors

This compound is most appropriately deployed in structure-activity relationship campaigns designed to systematically probe the effect of naphthalene-2-sulfonamide substitution on tubulin binding. As demonstrated by Wang et al. (2021), the naphthalene-1-sulfonamide analog 5c achieved a tubulin polymerization IC50 of 2.8 μM, while the naphthalen-2-yl variant showed divergent activity [1]. Testing N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide alongside its 1-naphthalene regioisomer and carboxamide-linked analogs will directly address the SAR gap at the 2-position and clarify the contribution of the sulfonamide linker to potency and selectivity.

Comparative Tubulin Polymerization Profiling Against Reference Inhibitors

The compound can serve as a probe in head-to-head tubulin polymerization assays benchmarked against colchicine (IC50 = 9.1 μM in the thiazole-naphthalene study context [1]) and the potent analog 5b (IC50 = 3.3 μM [2]). Such comparative profiling will establish whether the naphthalene-2-sulfonamide configuration confers an advantage in polymerization inhibition that is not achievable with the 1-sulfonamide regioisomer or carboxamide-linked series members.

Antiproliferative Screening Panels for Breast and Lung Cancer Cell Lines

Given the proven sensitivity of MCF-7 and A549 cell lines to thiazole-naphthalene hybrids [1], this compound is suited for inclusion in antiproliferative screening cascades. Direct comparison with 5b (MCF-7 IC50 = 0.48 μM, A549 IC50 = 0.97 μM [2]) in the same assay format will quantify the impact of replacing the 4-ethoxyphenyl group with the naphthalene-2-sulfonamide terminus, generating actionable data for hit-to-lead prioritization.

In Silico Docking and Pharmacophore Model Refinement

The compound's well-defined sulfonamide and naphthalene pharmacophoric elements make it a valuable test case for refining colchicine-site docking models. Because docking studies on analog 5c confirmed binding at the colchicine site [1], comparative docking of the 2-naphthalene sulfonamide variant can reveal whether the regioisomeric shift induces a binding pose alteration that explains differential biochemical potency—information critical for rational design of next-generation tubulin inhibitors.

Quote Request

Request a Quote for N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]naphthalene-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.